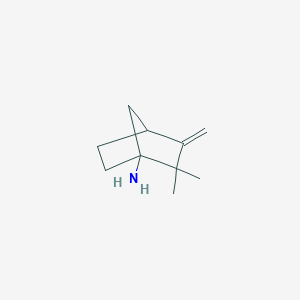
2,2-Dimethyl-3-methylenenorbornan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-methylenenorbornan-1-amine, commonly known as DMMA, is a cyclic amine that has gained significant attention from the scientific community due to its unique chemical structure and potential applications. DMMA is a derivative of norbornene, a bicyclic hydrocarbon that is widely used in organic synthesis.
科学研究应用
DMMA has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DMMA is in the field of organic synthesis. DMMA can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. DMMA has also been studied for its potential use in the development of new materials, such as liquid crystals and conducting polymers.
作用机制
The mechanism of action of DMMA is not well understood. However, it is believed that DMMA acts as a nucleophile and can react with various electrophiles, such as carbonyl compounds and halogens. DMMA can also undergo ring-opening reactions, leading to the formation of various products.
Biochemical and Physiological Effects
DMMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMMA can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMMA has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that DMMA can reduce the severity of symptoms in animal models of inflammatory bowel disease and rheumatoid arthritis.
实验室实验的优点和局限性
DMMA has several advantages for lab experiments. It is readily available, easy to handle, and can be synthesized in high purity and yield. DMMA is also stable under normal laboratory conditions. However, DMMA has some limitations for lab experiments. It is highly reactive and can react with various electrophiles, making it difficult to control the reaction. DMMA is also toxic and should be handled with care.
未来方向
For the study of DMMA include the development of new synthetic methods and the study of its mechanism of action.
合成方法
DMMA can be synthesized via a multistep process that involves the reaction of norbornene with various reagents. One of the most common methods for synthesizing DMMA is the reaction of norbornene with dimethylamine in the presence of a catalytic amount of palladium. This method yields DMMA in high purity and yield.
属性
CAS 编号 |
150963-99-8 |
|---|---|
产品名称 |
2,2-Dimethyl-3-methylenenorbornan-1-amine |
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C10H17N/c1-7-8-4-5-10(11,6-8)9(7,2)3/h8H,1,4-6,11H2,2-3H3 |
InChI 键 |
DMELIBGVYFEADI-UHFFFAOYSA-N |
SMILES |
CC1(C(=C)C2CCC1(C2)N)C |
规范 SMILES |
CC1(C(=C)C2CCC1(C2)N)C |
同义词 |
Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B138605.png)
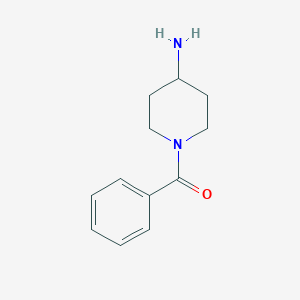


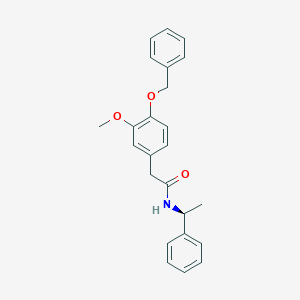
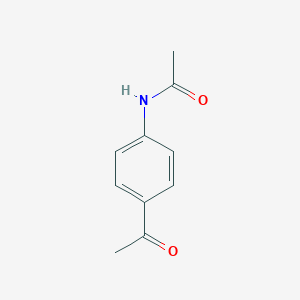

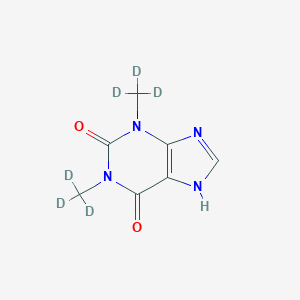
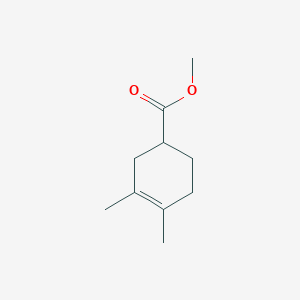
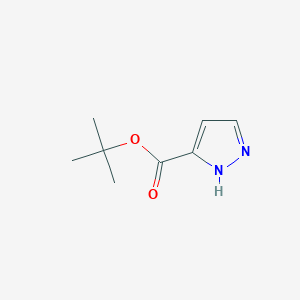
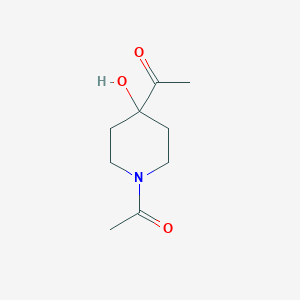
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
